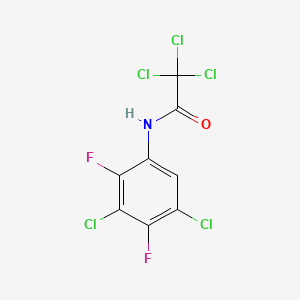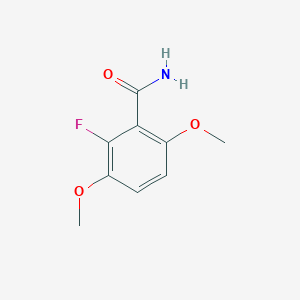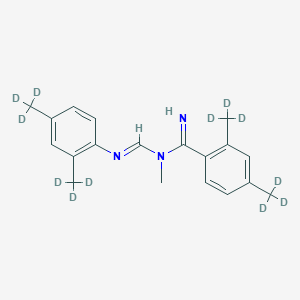
Amitraz-d12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amitraz-d12 is a deuterated form of amitraz, a formamidine pesticide widely used in agriculture and veterinary medicine. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry, as it allows for the differentiation between the labeled and unlabeled compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of amitraz-d12 involves the incorporation of deuterium atoms into the amitraz molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogenation of the precursor compound in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled reaction conditions to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Amitraz-d12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted this compound compounds.
Wissenschaftliche Forschungsanwendungen
Amitraz-d12 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry to quantify the presence of amitraz and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and degradation products of amitraz in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of amitraz.
Industry: Applied in the development and validation of analytical methods for the detection and quantification of amitraz residues in agricultural products.
Wirkmechanismus
Amitraz-d12 exerts its effects through several mechanisms:
Alpha-Adrenergic Agonist Activity: this compound acts as an agonist at alpha-adrenergic receptors, leading to the inhibition of neurotransmitter release and subsequent physiological effects.
Interaction with Octopamine Receptors: It interacts with octopamine receptors in the central nervous system, causing overexcitation and paralysis in insects.
Inhibition of Monoamine Oxidases and Prostaglandin Synthesis: this compound inhibits the activity of monoamine oxidases and prostaglandin synthesis, contributing to its insecticidal properties.
Vergleich Mit ähnlichen Verbindungen
Amitraz-d12 can be compared with other similar compounds such as:
Tau-Fluvalinate: Another acaricide used in agriculture, but with a different mechanism of action involving sodium channel modulation.
Acrinathrin: A pyrethroid insecticide with a similar application but different chemical structure and mode of action.
Deltamethrin: Another pyrethroid insecticide, known for its high potency and effectiveness against a wide range of pests.
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications, particularly in mass spectrometry studies.
Eigenschaften
Molekularformel |
C19H23N3 |
|---|---|
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
N-[[2,4-bis(trideuteriomethyl)phenyl]iminomethyl]-N-methyl-2,4-bis(trideuteriomethyl)benzenecarboximidamide |
InChI |
InChI=1S/C19H23N3/c1-13-6-8-17(15(3)10-13)19(20)22(5)12-21-18-9-7-14(2)11-16(18)4/h6-12,20H,1-5H3/i1D3,2D3,3D3,4D3 |
InChI-Schlüssel |
WBFXKVHOLLZTJZ-MGKWXGLJSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CC(=C(C=C1)C(=N)N(C)C=NC2=C(C=C(C=C2)C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=N)N(C)C=NC2=C(C=C(C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




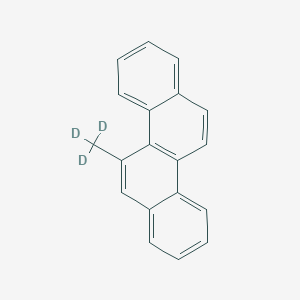
![((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one](/img/structure/B13839189.png)
![sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate](/img/structure/B13839202.png)
![[(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside](/img/structure/B13839204.png)
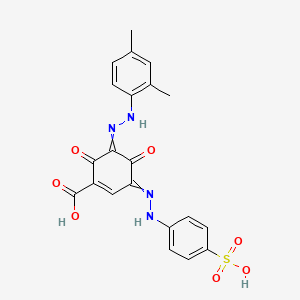
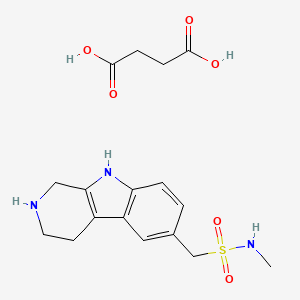
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)

![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
